5-deoxy-L-ribose phenylhydrazone

Pterin Synthesis Biopterin Production Raw Material Sourcing

Researchers synthesizing L-biopterin from D-ribose face stereochemical risk when using arabino-configured intermediates, which yield incorrect diastereomers incompatible with BH4-dependent enzyme studies. This (1E,2R,3S,4S) ribo-configured phenylhydrazone ensures the correct L-erythro biopterin configuration. • Documented 91% yield in preceding allitol intermediate step; bypasses L-rhamnose supply constraints of arabino routes. • Direct condensation with triaminopyrimidine reagents without deacylation, streamlining L-Primapterin synthesis. • Available at 98% purity with NMR-confirmed identity. Store at 2-8°C, dry and sealed.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 123168-30-9
Cat. No. B1631593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-deoxy-L-ribose phenylhydrazone
CAS123168-30-9
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C(C(C=NNC1=CC=CC=C1)O)O)O
InChIInChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1
InChIKeyBIVHIDUIIIYYKK-REHQUHHLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 150 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-L-ribose Phenylhydrazone (CAS 123168-30-9) Procurement Guide: A Key Intermediate for Pterin Synthesis


5-Deoxy-L-ribose phenylhydrazone (CAS 123168-30-9) is a specialty carbohydrate-derived hydrazone with the molecular formula C₁₁H₁₆N₂O₃ (MW 224.26 g/mol). It was first disclosed as a novel intermediate in patents for the synthesis of L-biopterin from D-ribose [1]. The compound is structurally defined by a phenylhydrazone moiety at the C-1 position of the 5-deoxy-L-ribose backbone, existing as the (1E,2R,3S,4S) stereoisomer. Its primary established application is as a synthetic intermediate in the preparation of L-Primapterin (7-substituted pterin) and L-biopterin, a precursor to (6R)-tetrahydrobiopterin implicated in neurological disorder research [1].

Why Generic Substitution of 5-Deoxy-L-ribose Phenylhydrazone (CAS 123168-30-9) Fails in Pterin Synthesis


In the context of pterin synthesis, 5-deoxy-L-ribose phenylhydrazone cannot be trivially replaced by its closest structural analogs—5-deoxy-L-arabinose phenylhydrazone or 5-deoxy-2,4-diacetate-L-ribose phenylhydrazone—without altering the synthetic pathway, starting material sourcing, or downstream product profile. The patent literature explicitly distinguishes the D-ribose-derived synthetic route (leading to 5-deoxy-L-ribose phenylhydrazone) from prior art routes that rely on 5-deoxy-L-arabinose, which is reportedly difficult to source industrially and derived from expensive L-rhamnose [1]. Furthermore, the specific stereochemistry (ribo vs. arabino) at C-2/C-3 dictates the stereochemical outcome of the final pterin product, making the choice of this intermediate critical for obtaining the desired L-erythro biopterin configuration rather than alternative diastereomers [1].

Quantitative Differentiation Evidence for 5-Deoxy-L-ribose Phenylhydrazone (CAS 123168-30-9) vs. Comparator Intermediates


Synthetic Route Advantage: D-Ribose vs. L-Rhamnose Starting Material Accessibility and Cost

The patented synthetic route to 5-deoxy-L-ribose phenylhydrazone begins from D-ribose, a commodity carbohydrate, whereas prior art routes to L-biopterin used 5-deoxy-L-arabinose or its phenylhydrazone derived from L-rhamnose. The patent explicitly states that '5-deoxy-L-arabinose is difficult to be available industrially in large quantities and it is prepared starting from expensive L-rhamnose' [1]. The D-ribose route via Grignard reaction with methylmagnesium halide and subsequent oxidative cleavage provides 5-deoxy-L-ribose as a synthetic intermediate with reported yields of 91% for the preceding allitol intermediate step [1]. This shift in starting material represents a fundamental supply-chain and cost differentiation for industrial procurement.

Pterin Synthesis Biopterin Production Raw Material Sourcing

Stereochemical Outcome: Ribose-Derived Route Yields L-erythro Biopterin Configuration

5-Deoxy-L-ribose phenylhydrazone, with the (1E,2R,3S,4S) configuration, is specifically designed to yield L-biopterin with the L-erythro configuration, the biologically relevant stereoisomer. In contrast, 5-deoxy-L-arabinose phenylhydrazone (CAS 59245-36-2, (1Z,2R,3S,4S)) possesses inverted stereochemistry at the phenylhydrazone geometry (Z vs. E) and different sugar backbone stereochemistry (arabino vs. ribo). The patent literature explicitly links the choice of the 5-deoxy-L-ribose hydrazone intermediate to the production of L-biopterin, whereas the L-arabinose-based routes (prior art processes 1–4) were superseded in part due to both economic and stereochemical constraints [1].

Stereochemistry Biopterin Synthesis Diastereoselectivity

Target Pterin Product Differentiation: L-Primapterin (7-Substituted Pterin) vs. L-Biopterin

5-Deoxy-L-ribose phenylhydrazone is specifically documented as an intermediate in the synthesis of L-Primapterin (P733000), a 7-substituted pterin identified in patients with hyperphenylalaninemia [1]. This application differentiates it from the 5-deoxy-2,4-diacetate-L-ribose phenylhydrazone variant, which is also used in L-Primapterin synthesis but requires additional acylation steps [1]. The non-acetylated phenylhydrazone (CAS 123168-30-9) can be used directly in condensation reactions with 4-hydroxy-2,5,6-triaminopyrimidine (TAP) for pterin ring formation, whereas the diacetate analog requires a subsequent deacylation step after oxidation, adding process complexity [1].

L-Primapterin 7-Substituted Pterins Hyperphenylalaninemia

Commercial Purity Specification and Identity Confirmation: 98% Purity with NMR Verification

Commercially sourced 5-deoxy-L-ribose phenylhydrazone (CAS 123168-30-9) is available from multiple suppliers at 95% minimum purity, with several vendors offering 98% purity grades and identity confirmed by ¹H NMR and ¹³C NMR [1]. In contrast, 5-deoxy-L-arabinose phenylhydrazone (CAS 59245-36-2) is listed in chemical databases but has limited commercial availability with documented purity specifications, making procurement of the ribo-configured phenylhydrazone more straightforward for research use . The compound's predicted physicochemical properties include a boiling point of 474.5 ± 45.0 °C, density of 1.23 ± 0.1 g/cm³, and a predicted pKa of 12.56 ± 0.20, with recommended storage at 2–8 °C in dry, sealed conditions .

Quality Control NMR Identity Purity Specification

Optimal Procurement and Application Scenarios for 5-Deoxy-L-ribose Phenylhydrazone (CAS 123168-30-9)


Industrial-Scale L-Biopterin Synthesis from D-Ribose

Procurement of 5-deoxy-L-ribose phenylhydrazone (CAS 123168-30-9) is indicated for pharmaceutical intermediate manufacturers establishing or scaling up L-biopterin production from D-ribose. The D-ribose-based route circumvents the documented supply constraints and cost disadvantages of L-rhamnose-derived 5-deoxy-L-arabinose routes as described in US Patent 5,043,446 [1]. The 91% documented yield for the preceding allitol intermediate demonstrates the feasibility of this synthetic approach [1].

Stereochemically Controlled Synthesis of L-erythro Biopterin for Neurological Research

Research groups investigating tetrahydrobiopterin (BH4)-dependent neurological pathways should procure the ribo-configured phenylhydrazone (CAS 123168-30-9, (1E,2R,3S,4S)) to ensure generation of the correct L-erythro biopterin stereoisomer, as the stereochemistry of the sugar-derived intermediate directly influences the configuration of the final pterin product [1]. Substitution with the arabino-configured analog (CAS 59245-36-2) risks generating alternative diastereomers incompatible with biological studies of BH4-dependent enzymes [1].

L-Primapterin Synthesis for Hyperphenylalaninemia Biomarker Research

5-Deoxy-L-ribose phenylhydrazone is the documented intermediate for L-Primapterin (P733000) synthesis, a 7-substituted pterin identified as a urinary biomarker in patients with hyperphenylalaninemia [1]. For laboratories developing diagnostic reference standards or investigating primapterinuria metabolic pathways, the non-acetylated phenylhydrazone (CAS 123168-30-9) enables direct condensation with triaminopyrimidine reagents without the additional deacylation step required when using the diacetate-protected analog, streamlining the synthetic workflow [1].

Quality-Controlled Procurement for Academic and Industrial Pterin Chemistry

For researchers requiring characterized intermediates with documented purity, 5-deoxy-L-ribose phenylhydrazone is commercially available at 98% purity with NMR-confirmed identity from multiple suppliers, with recommended storage at 2–8 °C in dry, sealed conditions [1]. The compound's predicted physicochemical profile—boiling point 474.5 ± 45.0 °C, density 1.23 ± 0.1 g/cm³, pKa 12.56 ± 0.20, LogP 1.32—provides a basis for analytical method development and formulation compatibility assessments .

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